N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide
Description
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-8-15-19-9-13(11-21(15)20-12)4-2-7-18-16(22)14-5-3-6-17-10-14/h3,5-6,8-11H,2,4,7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATHOARGJNYLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide involves several steps. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through a condensation reaction involving aminopyrazole and a suitable aldehyde or ketone . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino . The resulting intermediate is then further functionalized to introduce the nicotinamide moiety, typically through nucleophilic substitution reactions .
Chemical Reactions Analysis
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazolo[1,5-a]pyrimidine core or the nicotinamide moiety .
Scientific Research Applications
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules due to its versatile reactivity . In biology and medicine, it has shown potential as an antitumor agent, with studies highlighting its ability to inhibit certain enzymes and signaling pathways involved in cancer cell proliferation . Additionally, its photophysical properties make it useful in material science for the development of fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), a key signaling biomolecule that regulates immune cell functions . By inhibiting PI3Kδ, the compound can modulate immune responses and potentially reduce inflammation and tumor growth .
Comparison with Similar Compounds
2-Methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide
3-(Dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
- Structure: Replaces the nicotinamide with a 3-(dimethylamino)benzamide group .
- Molecular Formula : C₁₉H₂₃N₅O (MW: 337.4 g/mol).
- Impact of Substituent: The dimethylamino group on the benzamide increases lipophilicity, which may improve membrane permeability. The aromatic benzene ring lacks the hydrogen-bonding capability of nicotinamide’s pyridine, likely altering target binding.
Comparison with Pharmacological Analogs
Anagliptin Hydrochloride (DPP-4 Inhibitor)
- Structure: Shares the pyrazolo[1,5-a]pyrimidine core but incorporates a cyanopyrrolidine and carboxamide group instead of nicotinamide .
- Molecular Formula : C₁₉H₂₂ClN₇O₂ (MW: 447.9 g/mol).
- Pharmacology: A potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes management. The cyanopyrrolidine moiety is critical for DPP-4 binding, highlighting the importance of substituent chemistry in target specificity.
Data Table: Comparative Analysis
Key Findings and Implications
Structural Flexibility: The pyrazolo[1,5-a]pyrimidine core is versatile, accommodating diverse substituents (e.g., nicotinamide, benzamide, cyanopyrrolidine) that dictate physicochemical and pharmacological properties.
Substituent Effects: Polar Groups (e.g., methoxy in ): May enhance solubility but require empirical validation. Lipophilic Groups (e.g., dimethylamino in ): Likely improve membrane permeability but reduce target specificity.
Pharmacological Divergence: Anagliptin’s DPP-4 inhibition underscores the importance of cyanopyrrolidine, absent in the target compound, suggesting distinct therapeutic pathways.
Biological Activity
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core linked to a nicotinamide moiety through a propyl chain. This unique structure is believed to contribute to its diverse biological effects. The presence of multiple functional groups allows for interactions with various biological targets, enhancing its pharmacological potential.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to anti-cancer effects by preventing uncontrolled cell proliferation.
- Anti-inflammatory Activity : Pyrazolo[1,5-a]pyrimidine derivatives are known for their anti-inflammatory properties. They may modulate pathways involved in inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which can protect cells from oxidative stress and damage, contributing to neuroprotective effects in models of ischemic injury .
Biological Activity and Research Findings
Numerous studies have investigated the biological activity of this compound and its derivatives. Below is a summary of key findings:
Case Studies
- Anti-Cancer Potential : A study highlighted the inhibition of CDK2 by pyrazolo[1,5-a]pyrimidine derivatives, indicating that this compound could be developed as a lead compound for cancer therapy. The study found that these compounds effectively reduced tumor growth in xenograft models.
- Neuroprotection : Research into related pyrazolo derivatives demonstrated their ability to protect neuronal cells from oxidative damage. These compounds were tested in models of ischemic stroke, where they significantly reduced infarct size and improved functional recovery post-injury.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
